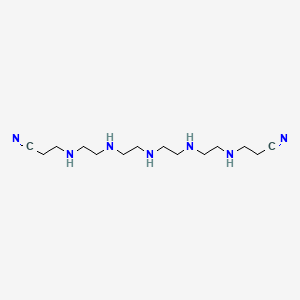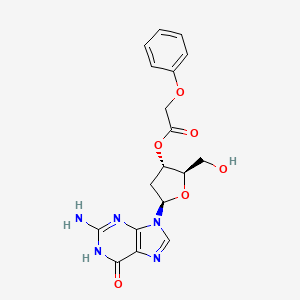
2'-Deoxy-N2-phenoxyacetylguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N2-phenoxyacetylguanosine is a modified nucleoside with the molecular formula C18H19N5O6 and a molecular weight of 401.38 g/mol. This compound is pivotal in the development of antiviral and anti-cancer drugs due to its ability to inhibit DNA polymerase, thereby inducing apoptosis in cancerous cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-N2-phenoxyacetylguanosine are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-N2-phenoxyacetylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenoxyacetyl group or the guanine base.
Reduction: Typically involves the reduction of any oxidized forms of the compound.
Substitution: The phenoxyacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the phenoxyacetyl group, while substitution reactions can produce various substituted guanosine derivatives .
Applications De Recherche Scientifique
2’-Deoxy-N2-phenoxyacetylguanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anti-cancer properties, particularly against herpes simplex virus and HIV-1.
Industry: Utilized in the development of pharmaceutical drugs targeting viral infections and cancer.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N2-phenoxyacetylguanosine involves the inhibition of DNA polymerase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces apoptosis in cancerous cells. Additionally, it interferes with the replication of viral DNA, making it effective against viruses like herpes simplex and HIV-1.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyguanosine: Lacks the phenoxyacetyl group and has different biological activities.
N2-Phenoxyacetyl-2’-deoxyguanosine: Similar structure but may have variations in biological activity and potency.
Uniqueness
2’-Deoxy-N2-phenoxyacetylguanosine is unique due to its specific modification at the N2 position with a phenoxyacetyl group. This modification enhances its ability to inhibit DNA polymerase and induces apoptosis in cancerous cells, making it a valuable compound in antiviral and anti-cancer research.
Propriétés
Formule moléculaire |
C18H19N5O6 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 2-phenoxyacetate |
InChI |
InChI=1S/C18H19N5O6/c19-18-21-16-15(17(26)22-18)20-9-23(16)13-6-11(12(7-24)28-13)29-14(25)8-27-10-4-2-1-3-5-10/h1-5,9,11-13,24H,6-8H2,(H3,19,21,22,26)/t11-,12+,13+/m0/s1 |
Clé InChI |
QMGATZWZXJHWMS-YNEHKIRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OC(=O)COC4=CC=CC=C4 |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OC(=O)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


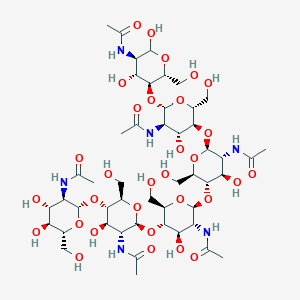
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13822193.png)
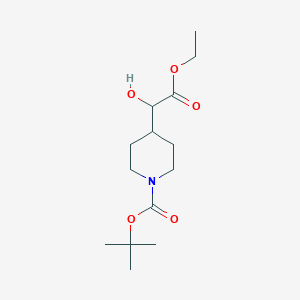
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)


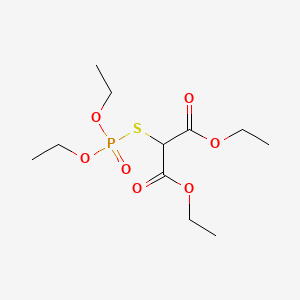
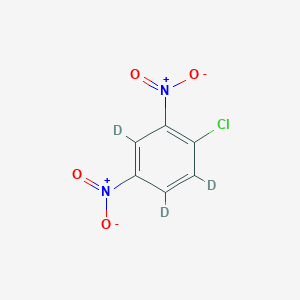
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
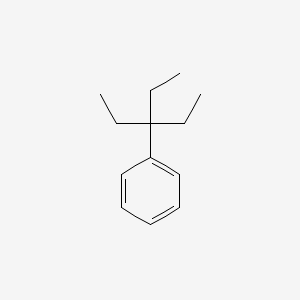
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
